molecular formula C13H15N3O B1463923 1-cyclopentyl-3-(pyridin-3-yl)-1H-pyrazol-5-ol CAS No. 2098050-69-0

1-cyclopentyl-3-(pyridin-3-yl)-1H-pyrazol-5-ol

Cat. No.: B1463923
CAS No.: 2098050-69-0
M. Wt: 229.28 g/mol
InChI Key: JJYQGPUVADQTMD-UHFFFAOYSA-N
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Description

1-cyclopentyl-3-(pyridin-3-yl)-1H-pyrazol-5-ol is a useful research compound. Its molecular formula is C13H15N3O and its molecular weight is 229.28 g/mol. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Structural Analysis

New pyrazole derivatives have been synthesized and studied, providing insights into their structural properties. For example, Wu et al. (2012) synthesized novel 6-(pyrazol-1-yl)pyrazolo[3,4-b]pyridin-3-ol compounds and analyzed their structure through X-ray diffraction (Wu et al., 2012).

Anticancer Potential

Pyrazole derivatives have shown potential as anticancer agents. Alam et al. (2018) designed and synthesized novel pyrazolyl pyrazoline and aminopyrimidine derivatives, evaluating their cytotoxicity against various human cancer cell lines. Some compounds exhibited significant cytotoxicity, suggesting their potential as anticancer agents (Alam et al., 2018).

Apoptotic Induction in Cancer Cells

Ananda et al. (2017) synthesized novel 1-aryl-3, 5-bis (het) aryl pyrazole derivatives and evaluated their antiproliferative activity. They found that certain compounds, especially 3-(1-(4-bromophenyl)-5-phenyl-1H-pyrazol-3-yl) pyridine, induced apoptosis in breast cancer and leukemic cells, highlighting their potential in cancer therapy (Ananda et al., 2017).

Photochemical Properties

Vetokhina et al. (2012) explored the photoinduced tautomerization in pyrazole-pyridine derivatives. They found that these compounds exhibited three types of photoreactions, including excited-state intramolecular proton transfer, which is crucial for developing photoresponsive materials (Vetokhina et al., 2012).

Biological Activities and Docking Studies

Sribalan et al. (2016) synthesized new pyrazole-carboxamide chalcone hybrids, showing moderate to good antibacterial, anti-inflammatory, and antioxidant activities. Their molecular docking analysis with cyclooxygenase enzyme suggested potential biomedical applications (Sribalan et al., 2016).

Biomedical Applications

Donaire-Arias et al. (2022) reviewed over 300,000 pyrazolo[3,4-b]pyridines, focusing on their synthesis and biomedical applications, indicating a vast potential for these compounds in medical research (Donaire-Arias et al., 2022).

Properties

IUPAC Name

2-cyclopentyl-5-pyridin-3-yl-1H-pyrazol-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15N3O/c17-13-8-12(10-4-3-7-14-9-10)15-16(13)11-5-1-2-6-11/h3-4,7-9,11,15H,1-2,5-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJYQGPUVADQTMD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)N2C(=O)C=C(N2)C3=CN=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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